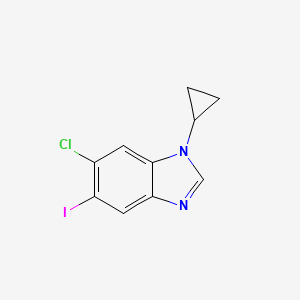
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. The presence of chlorine, cyclopropyl, and iodine substituents in this compound makes it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate substituted carboxylic acids or their derivatives. One common method involves the reaction of 4-chloro-2-iodoaniline with cyclopropyl isocyanate under controlled conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.
Substitution: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: Benzimidazole N-oxides
Reduction: Reduced benzimidazole derivatives
Substitution: Azido or thiocyanato derivatives
Scientific Research Applications
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1H-benzimidazole
- 5-Iodo-1H-benzimidazole
- 1-Cyclopropyl-1H-benzimidazole
Uniqueness
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole is unique due to the presence of multiple substituents (chlorine, cyclopropyl, and iodine) on the benzimidazole ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties compared to its simpler analogs.
Properties
Molecular Formula |
C10H8ClIN2 |
|---|---|
Molecular Weight |
318.54 g/mol |
IUPAC Name |
6-chloro-1-cyclopropyl-5-iodobenzimidazole |
InChI |
InChI=1S/C10H8ClIN2/c11-7-3-10-9(4-8(7)12)13-5-14(10)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
BUOLYWGEWFDWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=CC(=C(C=C32)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


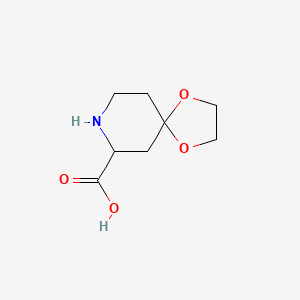
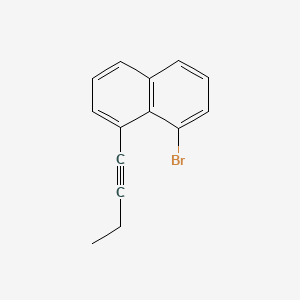


![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)




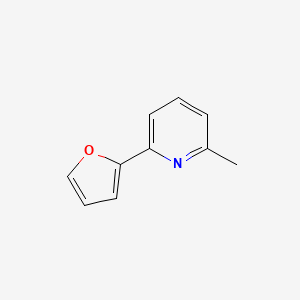
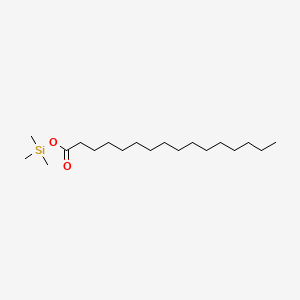

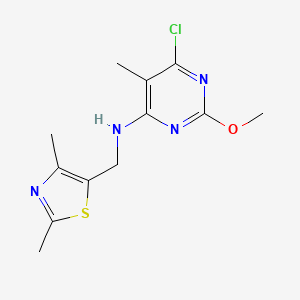
![6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)-4H-benzo[1,4]thiazin-3-one](/img/structure/B13934867.png)
